12-Methoxycarnosic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H30O4 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(4aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |
InChI |
InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(23)24)16(13)17(22)18(14)25-5/h11-12,15,22H,6-10H2,1-5H3,(H,23,24)/t15?,21-/m0/s1 |
InChI Key |
QQNSARJGBPMQDI-FXMQYSIJSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3[C@]2(CCCC3(C)C)C(=O)O)O)OC |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)OC |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity of 12 Methoxycarnosic Acid
Plant Sources and Geographic Distribution
The distribution of 12-methoxycarnosic acid in the plant kingdom is primarily concentrated within specific genera renowned for their production of bioactive terpenoids.
The principal botanical sources of this compound are species belonging to the genera Salvia (sage) and Rosmarinus (rosemary). Research has consistently identified this compound in various species within these genera, often alongside its precursor, carnosic acid, and other related diterpenes.
Salvia Species:
Numerous species of sage have been found to contain this compound. For instance, it is a significant component in Salvia officinalis (common sage), where it can be found in high concentrations in the leaves. Studies have also isolated and identified this compound from Salvia microphylla, Salvia pomifera, and Salvia repens. The concentration of this compound can vary between different Salvia species. For example, while carnosic acid and its metabolite carnosol (B190744) are the most abundant terpene phenolic compounds in Salvia fruticosa, they are absent in Salvia pomifera, where 12-O-methylcarnosic acid is the main constituent of this type.
Rosmarinus officinalis (Rosemary):
Rosemary is another well-documented source of this compound. It is present in the leaves along with a suite of other phenolic diterpenes. While carnosic acid is often the major phenolic diterpene in rosemary leaves, this compound is also present in lesser amounts. The content of these compounds can be influenced by the geographical origin and environmental conditions of the plant.
Table 1: Presence of this compound in Primary Botanical Sources
| Plant Species | Common Name | Family | Reference |
|---|---|---|---|
| Salvia officinalis | Common Sage | Lamiaceae | |
| Rosmarinus officinalis (now classified as Salvia rosmarinus) | Rosemary | Lamiaceae | |
| Salvia microphylla | Baby Sage | Lamiaceae | |
| Salvia pomifera | Apple Sage | Lamiaceae | |
| Salvia repens | Creeping Sage | Lamiaceae | |
| Salvia fruticosa | Greek Sage | Lamiaceae |
While predominantly found in Salvia and Rosmarinus, there is evidence of this compound in other plant genera, although this is less common. For example, it has been identified in Chrysothamnus viscidiflorus. The occurrence in genera outside of Lamiaceae appears to be rare based on current scientific literature.
Biosynthetic Precursors and Related Metabolites
This compound is a derivative of carnosic acid, a major phenolic diterpene in the Lamiaceae family. The biosynthesis of these compounds begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP). Through a series of enzymatic reactions involving cyclization and oxidation, GGPP is converted to the abietane (B96969) skeleton.
The proposed biosynthetic pathway suggests that miltiradiene (B1257523) and ferruginol (B158077) are key intermediates. Ferruginol is then hydroxylated to form carnosic acid. This compound is subsequently formed through the methylation of the hydroxyl group at the C-12 position of carnosic acid.
Table 2: Key Biosynthetic Precursors and Related Metabolites of this compound
| Compound | Role | Reference |
|---|---|---|
| Geranylgeranyl diphosphate (GGPP) | Initial Precursor | |
| Miltiradiene | Intermediate | |
| Ferruginol | Intermediate | |
| Carnosic acid | Direct Precursor | |
| Carnosol | Related Metabolite (Oxidation Product of Carnosic Acid) | |
| Rosmanol | Related Metabolite (Oxidation Product of Carnosic Acid) |
Chemodiversity within Producing Genera
The genera Salvia and Rosmarinus exhibit significant chemodiversity, with the profile of abietane diterpenes, including this compound, varying considerably between species and even within populations of the same species. This chemical variation is influenced by genetic factors, geographical location, and environmental conditions.
For instance, in a study comparing Salvia pomifera and Salvia fruticosa, 12-O-methylcarnosic acid was the main phenolic component in the former, while carnosic acid and carnosol were predominant in the latter. Similarly, while rosemary leaves generally contain high levels of carnosic acid, some analyses show that sage can have a higher relative abundance of this compound. This chemodiversity highlights the complex regulatory mechanisms governing the biosynthesis and metabolism of these compounds within the Lamiaceae family.
Isolation and Purification Methodologies for Research Applications
Extraction Techniques from Plant Material
12-Methoxycarnosic acid, along with related diterpenes, is predominantly found in plants of the Lamiaceae family, such as Salvia (sage) and Rosmarinus (rosemary) species. nih.gov The initial step in its isolation involves extracting the compound from the plant matrix. The choice of extraction technique and solvent is crucial for maximizing the yield and minimizing the co-extraction of undesirable compounds.
Several extraction methods have been employed, ranging from traditional techniques to more modern approaches. These include:
Maceration: This simple technique involves soaking the plant material in a solvent for a specific period. For instance, a study on Rosmarinus officinalis leaves utilized a 70% (v/v) ethanol (B145695) aqueous solution for maceration at room temperature. mdpi.com Another approach used a 30% (wt%) n-butoxyethanol (BOE) aqueous solution at a controlled pH. mdpi.com
Decoction and Infusion: These are aqueous extraction methods. Decoctions, which involve boiling the plant material, have been found to be more efficient in extracting abietane-type diterpenes like this compound from Salvia species compared to infusions (steeping in hot water). nih.gov
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. mdpi.com It is considered a simple and low-cost method with reduced extraction times and solvent consumption. mdpi.com
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. A study demonstrated the use of polyethylene (B3416737) glycols (PEGs) as a green solvent in MAE for extracting compounds from Rosmarinus officinalis. mdpi.com
Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. mdpi.com SFE is advantageous for extracting thermally sensitive compounds like carnosic acid and its derivatives, as it operates at relatively low temperatures. mdpi.comnih.gov
Oleolites: This technique involves extracting the plant material in an edible oil, such as extra virgin olive oil. nih.gov It has been shown that this compound can be effectively extracted and remains stable in this non-toxic solvent. nih.gov
The choice of solvent is a critical parameter in the extraction process. Acetone has been used to isolate this compound from Salvia microphylla. medchemexpress.com Ethanol and its aqueous solutions are also commonly used. mdpi.com The polarity of the solvent plays a significant role in the selective extraction of diterpenes.
| Extraction Technique | Plant Source | Solvent(s) | Key Parameters/Observations | Reference |
|---|---|---|---|---|
| Decoction | Salvia species | Water | Found to be more efficient than infusion for abietane-type diterpenes. nih.gov | nih.gov |
| Maceration | Rosmarinus officinalis | 70% (v/v) Ethanol | Extraction performed at room temperature. mdpi.com | mdpi.com |
| Ultrasound-Assisted Extraction (UAE) | Rosmarinus officinalis | Aqueous ethanol or methanol | A simple, low-cost technique with short extraction times. mdpi.com | mdpi.com |
| Microwave-Assisted Extraction (MAE) | Rosmarinus officinalis | Polyethylene Glycols (PEGs) | A green extraction technique using biodegradable solvents. mdpi.com | mdpi.com |
| Supercritical Fluid Extraction (SFE) | Rosmarinus officinalis | Supercritical CO2 with ethanol as a cosolvent | Suitable for thermally sensitive compounds. mdpi.comnih.gov | mdpi.comnih.gov |
| Oleolite | Rosemary | Extra virgin olive oil | A non-toxic solvent where this compound is stable. nih.gov | nih.gov |
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to separate and purify this compound.
Column Chromatography is a fundamental technique used for the initial purification. For instance, a crude extract can be subjected to silica (B1680970) gel column chromatography, with elution using a gradient of solvents like petroleum ether and ethyl acetate. google.com
High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for the purification of diterpenes. mdpi.com Reversed-phase HPLC is commonly employed for the separation of carnosic acid and its derivatives. scispace.com
Supercritical Fluid Chromatography (SFC) offers a "green" alternative to traditional liquid chromatography. nih.gov In a semi-preparative SFC system, different columns such as silica and 2-ethylpyridine (B127773) have been successfully used to isolate fractions with high concentrations of carnosic acid from rosemary extracts. nih.gov The separation is achieved by optimizing parameters like pressure, temperature, and the percentage of a cosolvent (e.g., ethanol). nih.gov
Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of unstable compounds. nih.gov A one-step CPC method has been developed for the separation of carnosic acid and carnosol (B190744) from rosemary extract using a two-phase solvent system of hexane/ethyl acetate/methanol/water. nih.gov This technique has demonstrated high purity and recovery rates. nih.gov
| Chromatographic Technique | Stationary Phase/Column | Mobile Phase/Solvent System | Key Features | Reference |
|---|---|---|---|---|
| Silica Gel Column Chromatography | Silica gel (200-300 mesh) | Petroleum ether and Ethyl acetate | Used for initial purification of the crude extract. google.com | google.com |
| Supercritical Fluid Chromatography (SFC) | Silica, 2-ethylpyridine, Diol | Supercritical CO2 with Ethanol as cosolvent | A green chemistry approach for isolating high-purity fractions. nih.gov | nih.gov |
| Centrifugal Partition Chromatography (CPC) | Liquid-liquid (no solid support) | Hexane/Ethyl acetate/Methanol/Water (3:2:3:2 v/v) | Achieves high purity and recovery without degradation of the compound. nih.gov | nih.gov |
Purity Assessment and Characterization for Biological Assays
Before conducting biological assays, it is imperative to assess the purity of the isolated this compound and confirm its chemical structure. This ensures that any observed biological activity can be confidently attributed to the compound of interest.
Purity Assessment is often performed using high-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) or an evaporative light scattering detector (LC/MS-ELSD). sigmaaldrich.com These methods allow for the quantification of the target compound and the detection of any impurities. A purity of ≥95% is generally considered acceptable for biological studies. sigmaaldrich.com
Structural Characterization is accomplished through a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative Proton NMR (¹H-qNMR) is a powerful tool for both the qualitative and quantitative analysis of abietane-type diterpenes. nih.gov It provides detailed information about the molecular structure and can be used to determine the concentration of the compound in a sample. nih.gov
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are highly sensitive techniques used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. mdpi.comnih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov
Ultraviolet (UV) Spectroscopy: The UV spectrum of a compound can provide information about its chromophores and can be used for quantification. nih.gov
The collective data from these analytical techniques provides a comprehensive characterization of the isolated this compound, confirming its identity and purity, thereby validating its use in biological assays.
| Analytical Technique | Purpose | Key Information Obtained | Reference |
|---|---|---|---|
| HPLC-DAD/LC/MS-ELSD | Purity Assessment and Quantification | Percentage purity of the isolated compound. sigmaaldrich.com | sigmaaldrich.com |
| ¹H-qNMR | Structural Elucidation and Quantification | Detailed structural information and concentration determination. nih.gov | nih.gov |
| LC-MS and MS/MS | Identification and Structural Confirmation | Molecular weight and fragmentation patterns for structural confirmation. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |
| UV Spectroscopy | Characterization and Quantification | Information on chromophores and aids in quantification. nih.gov | nih.gov |
Biosynthesis and Chemoenzymatic Synthesis of 12 Methoxycarnosic Acid
Elucidation of Biosynthetic Pathways
The biosynthetic pathway to 12-methoxycarnosic acid begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP). pnas.orgresearchgate.net The pathway proceeds through several key stages, largely centered on the formation and subsequent functionalization of the characteristic tricyclic abietane (B96969) skeleton. nih.gov
The initial steps involve two successive cyclization reactions:
Formation of (+) Copalyl Diphosphate (CPP): A class II diterpene synthase (diTPS), specifically a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of the linear GGPP molecule to form the bicyclic intermediate, (+) CPP. nih.govpnas.org
Formation of Miltiradiene (B1257523): A class I diTPS, such as a kaurene synthase-like (KSL) enzyme, then converts (+) CPP into the foundational tricyclic diterpene skeleton of miltiradiene. nih.govresearchgate.net
Following the formation of the core skeleton, a series of oxidative decorations occur: 3. Abietatriene (B1232550) Formation: Miltiradiene can undergo spontaneous, non-enzymatic oxidation to yield abietatriene. nih.govpnas.org 4. Hydroxylation Steps: A cascade of hydroxylations, catalyzed by cytochrome P450 (CYP) monooxygenases, modifies the abietatriene core. pnas.org Abietatriene is first hydroxylated at the C-12 position to produce ferruginol (B158077). nih.gov Ferruginol is then subsequently hydroxylated at the C-11 position to yield 11-hydroxyferruginol. nih.govpnas.org 5. Formation of Carnosic Acid: The intermediate 11-hydroxyferruginol undergoes three further oxidation reactions, catalyzed by a C20-oxidase, to form carnosic acid. ub.edu 6. Final Methylation: The terminal step in the biosynthesis of this compound is the O-methylation of the hydroxyl group at the C-12 position of carnosic acid. nih.gov The specific methyltransferase responsible for this final conversion is a subject for further investigation. pnas.org
Table 1: Key Intermediates in the Biosynthesis of this compound
| Compound | Abbreviation | Role in Pathway |
|---|---|---|
| Geranylgeranyl diphosphate | GGPP | Universal diterpene precursor |
| (+) Copalyl diphosphate | CPP | Bicyclic intermediate |
| Miltiradiene | Tricyclic diterpene skeleton | |
| Abietatriene | Aromatic intermediate | |
| Ferruginol | First phenolic intermediate | |
| 11-hydroxyferruginol | Dihydroxylated intermediate |
Identification and Characterization of Key Biosynthetic Enzymes
The elucidation of the carnosic acid pathway has led to the identification and functional characterization of several key enzymes, primarily from Rosmarinus officinalis and Salvia species. nih.govub.edu These enzymes are crucial for engineering the pathway in heterologous systems like yeast. nih.gov
Diterpene Synthases (diTPS):
Copalyl Diphosphate Synthase (CPS): Initiates the cyclization of GGPP. researchgate.net
Miltiradiene Synthase (KSL): A kaurene synthase-like enzyme that forms the miltiradiene skeleton from (+) CPP. researchgate.net
Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for the critical oxidative modifications of the abietane skeleton.
CYP76AH Family: Members of this family are bifunctional enzymes that catalyze successive hydroxylations. For instance, CYP76AH24 in S. pomifera and CYP76AH4 in R. officinalis are responsible for hydroxylating abietatriene at C-12 to form ferruginol and subsequently at C-11 to yield 11-hydroxyferruginol. nih.govpnas.org
CYP76AK Family: Enzymes such as CYP76AK6 and CYP76AK8 have been identified as carnosic acid synthases, performing the final oxidative steps to convert 11-hydroxyferruginol into carnosic acid. nih.govnih.gov
O-Methyltransferase (OMT): The enzyme that catalyzes the final methylation of carnosic acid to this compound has not yet been fully characterized. pnas.org Identifying this methyltransferase is a key step for the complete biotechnological production of the target compound. pnas.org
Table 2: Characterized Enzymes in the Biosynthesis Pathway
| Enzyme | Class | Function | Source Organism (Example) |
|---|---|---|---|
| Copalyl Diphosphate Synthase (CPS) | diTPS (Class II) | GGPP → (+) CPP | R. officinalis, S. fruticosa |
| Miltiradiene Synthase (KSL) | diTPS (Class I) | (+) CPP → Miltiradiene | R. officinalis, S. fruticosa |
| Ferruginol Synthase | Cytochrome P450 (CYP76AH4) | Abietatriene → Ferruginol | R. officinalis |
| 11-hydroxyferruginol Synthase | Cytochrome P450 (CYP76AH4) | Ferruginol → 11-hydroxyferruginol | R. officinalis |
Strategies for Chemoenzymatic Synthesis
Chemoenzymatic synthesis leverages the high specificity of enzymes for certain steps within a larger chemical synthesis framework. A primary strategy for producing this compound involves the use of engineered microorganisms, particularly the yeast Saccharomyces cerevisiae, as cellular factories. ub.edunih.gov
This synthetic biology approach involves reconstructing the biosynthetic pathway in a modular fashion within a yeast chassis. pnas.org Researchers have successfully engineered yeast strains to produce the precursor, carnosic acid, by co-expressing the necessary plant-derived enzymes: the diTPS enzymes (CPS and KSL) and the required set of cytochrome P450s (e.g., CYP76AH4 and CYP76AK8). nih.govnih.gov
This platform provides a sustainable and controlled method for producing carnosic acid. nih.gov To complete the synthesis of this compound, two main strategies can be pursued:
Fully Biotechnological Route: This involves identifying the specific O-methyltransferase responsible for the final methylation step and co-expressing its gene in the carnosic acid-producing yeast strain. pnas.org
Combined Chemoenzymatic Route: This approach uses the engineered yeast to biosynthesize and accumulate carnosic acid. The carnosic acid is then extracted and purified, followed by a final, targeted chemical methylation step in vitro to convert it to this compound.
These strategies circumvent the complexities and low yields of complete chemical synthesis and avoid reliance on inconsistent plant sources. nih.gov
Biomimetic Synthesis Approaches
Biomimetic synthesis seeks to replicate the strategies observed in nature using conventional organic chemistry. The elucidation of the biosynthetic pathway to carnosic acid and its derivatives provides a clear roadmap for potential biomimetic approaches. pnas.org
A hypothetical biomimetic synthesis of this compound would likely involve:
Synthesis of the Abietane Core: Starting with simpler precursors to construct the tricyclic abietatriene skeleton.
Regioselective Oxidations: Mimicking the action of the CYP450 enzymes would be the most significant challenge. This would require the development of chemical reagents capable of selectively hydroxylating the aromatic ring at the C-12 and C-11 positions without affecting other parts of the molecule.
Final Methylation: A selective methylation of the C-12 hydroxyl group would be the final step.
The spontaneous oxidation of miltiradiene to abietatriene is one step that is readily mimicked. nih.gov However, the instability of key intermediates like 11-hydroxyferruginol under standard chromatographic conditions highlights the difficulty of a purely chemical approach. nih.gov The efficiency and high regioselectivity of the biosynthetic enzymes, particularly the cytochrome P450s, are difficult to replicate with conventional chemical methods, making the chemoenzymatic and synthetic biology routes currently more viable and promising.
Table of Mentioned Compounds
| Compound Name |
|---|
| (+) Copalyl diphosphate |
| 11-hydroxyferruginol |
| This compound |
| Abietatriene |
| Carnosic acid |
| Carnosol (B190744) |
| Ferruginol |
| Geranylgeranyl diphosphate |
| Miltiradiene |
| Pisiferic acid |
| Rosmanol |
| Salviol |
Chemical Synthesis and Analog Generation
Total Synthesis Approaches for 12-Methoxycarnosic Acid
The complete chemical synthesis of the abietane (B96969) diterpene framework of this compound from simple starting materials is a complex challenge. Consequently, much of the synthetic focus has been on its immediate precursor, carnosic acid, or on biosynthetic production methods.
One notable approach involves the synthesis of carnosic acid from another structurally related natural product, pisiferic acid, which is found in the Sawara cypress (Chamaecyparis pisifera). nih.govsemanticscholar.org This conversion is achieved through an ortho-oxidation of the phenolic ring of pisiferic acid. nih.govresearchgate.net Various oxidizing agents, such as meta-chlorobenzoyl peroxide (mCBPO) or 2-iodoxybenzoic acid (IBX), can be employed to introduce the second hydroxyl group onto the aromatic ring, thereby creating the catechol structure characteristic of carnosic acid. nih.govsemanticscholar.orgresearchgate.net Once carnosic acid is synthesized, a subsequent methylation step would yield this compound.
In parallel to chemical synthesis, significant research has been directed towards elucidating and reconstituting the biosynthetic pathway of carnosic acid in microbial systems like yeast. ub.eduresearchgate.net This synthetic biology approach begins with the common diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP). ub.edunih.gov A series of enzymatic steps involving terpene synthases and cytochrome P450 enzymes convert GGDP through intermediates like abietatriene (B1232550) and ferruginol (B158077) to ultimately produce carnosic acid. nih.govpnas.orgnih.gov While this is a biological synthesis, it represents a powerful method for producing the core molecule.
Semi-synthetic Derivatization Strategies
Semi-synthesis, which involves the chemical modification of a natural product, is the most common method for preparing this compound. The process starts with carnosic acid, which is typically extracted and purified from plant sources such as rosemary (Rosmarinus officinalis) or sage (Salvia species).
The primary derivatization strategy to obtain this compound is the selective methylation of the hydroxyl group at the C-12 position of the catechol moiety of carnosic acid. This reaction is a targeted etherification that leaves the C-11 hydroxyl group unmodified, resulting in the desired product, also known as carnosic acid 12-methyl ether. caymanchem.com This selective modification is crucial as the differential reactivity of the two hydroxyl groups in the catechol structure can be exploited to generate specific derivatives.
Synthesis of Structural Analogs for Structure-Activity Relationship Studies
To investigate the structure-activity relationships (SAR) of carnosic acid and its derivatives, various structural analogs have been synthesized. These studies aim to understand how specific chemical modifications influence the biological activity of the parent molecule. The catechol group of carnosic acid is a primary target for these modifications, leading to the generation of a library of ether and ester derivatives at the C-11 and C-12 positions.
For example, in studies exploring gastroprotective effects, a series of semi-synthetic derivatives were created from carnosic acid. These included not only the C-12 methyl ether (this compound) but also more complex esters. The synthesis of these analogs allows researchers to probe the importance of the free hydroxyl groups for specific biological actions.
Below is a table detailing some of the synthesized carnosic acid analogs and their observed effects in studies on human cell lines, which helps to establish a structure-activity relationship.
| Compound | Modification from Carnosic Acid | Key Research Finding |
| Carnosic Acid | Parent Compound | Increased GSH levels in AGS cells. |
| 12-O-Methylcarnosic acid | Methyl ether at C-12 | Increased GSH levels in AGS cells and significantly stimulated PGE2 synthesis. |
| 11,12-O-Dinicotinylmethylcarnosate | Nicotinyl ester groups | Increased GSH levels in AGS cells and significantly stimulated PGE2 synthesis. |
| 12-O-Indolebutyrylmethylcarnosate | Indolebutyryl ester group | Showed a strong increase in PGE2 synthesis in AGS cells. |
| 12-O-Methylcarnosate | Methyl ester at carboxylic acid & methyl ether at C-12 | Increased GSH levels in AGS cells. |
These synthetic efforts demonstrate that modification of the catechol hydroxyls can significantly alter or enhance the biological properties of the parent carnosic acid molecule, providing valuable insights for developing new therapeutic agents.
Biological Activities in Pre Clinical Models
In Vitro Cellular and Biochemical Activities
12-Methoxycarnosic acid, a phenolic diterpene, is a component of extracts from plants of the Lamiaceae family, such as rosemary, which are recognized for their antioxidant capabilities. The antioxidant activity of these extracts is often evaluated through their ability to scavenge free radicals. One common method is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity. While specific IC50 values for purified this compound are not detailed in the available literature, extracts containing it as a constituent have demonstrated significant radical scavenging effects. For instance, a supercritical fluid extract of rosemary, containing this compound along with carnosic acid and methyl carnosate, showed a DPPH scavenging activity of 81.86% at a concentration of 0.01 mg/ml.
In vitro studies on cellular models have demonstrated the anti-inflammatory potential of extracts containing this compound. The murine macrophage cell line RAW 264.7 is commonly used to screen for anti-inflammatory activity by stimulating the cells with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of mediators like nitric oxide (NO). A rosemary extract prepared by supercritical fluid extraction, which contained this compound, carnosic acid, and methyl carnosate, exhibited a dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 cells. Apparent inhibition was observed at concentrations from 1.56 to 6.25 µg/ml, with more drastic inhibition at 12.5 and 25 µg/ml.
This compound has demonstrated antiproliferative activity in specific cancer cell lines. In a study investigating its anti-androgenic properties, this compound was shown to inhibit the androgen-dependent proliferation of human prostate cancer (LNCaP) cells. This suggests a potential cytotoxic or growth-inhibitory effect on hormone-sensitive prostate cancer.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Activity | Concentration | Inhibition (%) |
|---|---|---|---|
| LNCaP (Human Prostate Cancer) | Inhibition of androgen-dependent proliferation | 5 µM | 66.7% |
While extensive research has highlighted the neuroprotective effects of the related compound, carnosic acid, against oxidative stress, excitotoxicity, and hypoxia in neuronal cell models mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net, specific data on the direct neuroprotective activities of this compound in cellular models is not prominently featured in the reviewed literature. Carnosic acid is known to protect neuronal cells by scavenging reactive oxygen species (ROS), reducing nitric oxide (NO), and inhibiting pathways like COX-2 and MAPKs nih.govresearchgate.net. Given that this compound is a derivative of carnosic acid, it may share similar protective mechanisms, though further targeted studies are required to confirm this.
This compound has shown significant antiprotozoal activity, specifically against Leishmania donovani, the parasite responsible for visceral leishmaniasis. csir.co.za In an in vitro study, the compound was identified as the active component in an extract of Salvia repens. It demonstrated potent activity against the amastigote form of the parasite, which is the clinically relevant stage within the human host. csir.co.za The compound showed a high degree of selectivity, being significantly more toxic to the parasite than to mammalian cells. csir.co.za
Table 2: Antileishmanial Activity of this compound
| Organism | Cell Type | Activity Metric (IC50) | Selectivity Index (SI) |
|---|---|---|---|
| Leishmania donovani | Axenic Amastigotes | 0.75 µM | 23.07 |
| Rat Myoblast | L6 Cells (Cytotoxicity) | 17.3 µM |
This compound has been identified as a potent inhibitor of 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). nih.gov Elevated levels of DHT are implicated in conditions like androgenic alopecia (hair loss) and benign prostatic hyperplasia. Through activity-guided fractionation of Rosmarinus officinalis (rosemary) leaf extract, this compound was pinpointed as an active constituent responsible for the extract's 5α-reductase inhibitory effects. nih.gov Furthermore, computational molecular docking studies have supported this finding, suggesting it could be a promising natural inhibitor of the enzyme when compared to the synthetic drug finasteride. researchgate.net This enzymatic inhibition is complemented by its ability to inhibit the binding of DHT to androgen receptors, as evidenced by its suppression of androgen-dependent proliferation in LNCaP prostate cancer cells. nih.gov
Anticholinesterase and Carbonic Anhydrase Inhibitory Activities
Anticholinesterase Activity: Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for the management of neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. mdpi.com An in silico study explored the molecular interactions between acetylcholinesterase and carnosic acid derivatives, suggesting their potential as drug candidates against AChE. nih.gov Furthermore, extracts of rosemary have demonstrated AChE inhibitory activity. nih.gov One study found that an ethyl-acetate extract of R. officinalis exhibited significant AChE inhibition, and computational analysis highlighted carnosic acid as a compound with strong binding potential to the human AChE enzyme. inrae.fr While these findings point to the potential of the carnosic acid scaffold for anticholinesterase activity, specific experimental data for this compound is lacking.
Carbonic Anhydrase Inhibitory Activity: Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications, including in cancer treatment where isoforms like CA IX and CA XII are upregulated in hypoxic tumors. unifi.itnih.gov There is a growing interest in identifying carbonic anhydrase inhibitors from natural sources. scispace.com However, specific studies investigating the inhibitory activity of this compound against any carbonic anhydrase isoform have not been reported. The research on natural product inhibitors of carbonic anhydrases is broad, but does not yet include specific data for this compound. scispace.comnih.gov
Other Reported Pharmacological Activities (e.g., metabolic regulation, anti-adipogenic)
While direct research on the metabolic regulation and anti-adipogenic properties of this compound is limited, studies on its parent compound, carnosic acid, suggest potential activities in these areas. Carnosic acid has been shown to inhibit lipid accumulation in 3T3-L1 adipocytes, a common cell model for studying adipogenesis. nih.govnih.gov
The anti-adipogenic effects of carnosic acid are attributed to its ability to downregulate key adipogenesis-related genes. nih.gov Specifically, carnosic acid has been observed to reduce the mRNA expression of peroxisome proliferator-activated receptor-γ (PPARγ), sterol regulatory element-binding protein 1 (SREBP1), and CCAAT/enhancer binding protein-α (C/EBPα) in a dose-dependent manner. nih.gov
| Compound | Cell Line | Affected Genes | Effect |
|---|---|---|---|
| Carnosic Acid | 3T3-L1 adipocytes | PPARγ, SREBP1, C/EBPα | Decreased mRNA expression |
Furthermore, carnosic acid has been shown to reduce the ratio of both C16:1/C16:0 and C18:1/C18:0 fatty acids, which is associated with a decrease in the expression of stearoyl CoA desaturase 1 (SCD1) mRNA and protein. nih.gov These findings indicate that carnosic acid can suppress adipogenesis in vitro. Given the structural similarity, it is plausible that this compound may exhibit similar properties, although this requires direct experimental verification.
In Vivo Efficacy in Non-Human Organismal Models
Efficacy in Animal Models of Inflammation
Specific in vivo studies on the anti-inflammatory efficacy of this compound are not available in the reviewed literature. However, extensive research has been conducted on its precursor, carnosic acid, demonstrating significant anti-inflammatory effects in various animal models.
Carnosic acid has been shown to be effective in a collagen-induced arthritis (CIA) model in Wistar rats. nih.gov In this model, carnosic acid suppressed the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-8, and IL-17, as well as matrix metalloproteinase-3 (MMP-3). nih.gov It also downregulated the production of RANKL, a key factor in bone resorption. nih.gov Furthermore, carnosic acid inhibited osteoclastogenesis and bone resorption, providing therapeutic protection against joint destruction in the CIA rat model. nih.gov
In another study using a collagen-induced arthritis model in db/db mice, carnosic acid ameliorated bone loss and reduced pro-inflammatory cytokines and reactive oxygen species (ROS). researchgate.net The mechanism of action was linked to the suppression of the p38 MAPK pathway. researchgate.net Combination therapy of carnosic acid with methotrexate (B535133) in an adjuvant arthritis model also showed effective suppression of inflammatory markers. mdpi.com
While these studies highlight the potent anti-inflammatory properties of the carnosic acid structure, further research is needed to determine if this compound exhibits similar or enhanced efficacy in animal models of inflammation.
Antitumor Efficacy in Xenograft Models
There is currently a lack of direct evidence from in vivo studies specifically evaluating the antitumor efficacy of this compound in xenograft models. However, research on the related compound, carnosic acid, has demonstrated its potential as an anticancer agent in such models.
In a study utilizing a B16F10 melanoma cell xenograft model in C57BL/6 mice, carnosic acid was found to inhibit tumor growth. nih.gov This research also indicated that carnosic acid could enhance the antitumor effects of conventional chemotherapy drugs like carmustine (B1668450) and lomustine. nih.gov Another study using CAL27 and SCC9 oral squamous cell carcinoma xenograft models in BALB/c nude mice showed that carnosic acid exerted its anti-tumor effect through the mitochondrial apoptotic pathway. nih.gov
These findings suggest that the foundational structure of carnosic acid possesses antitumor properties that are effective in vivo. While it is plausible that this compound could have similar or even enhanced activity, dedicated studies using xenograft models are necessary to confirm its specific antitumor efficacy.
Neuroprotection in Animal Models of Neurological Disorders
Currently, there are no specific in vivo studies available that investigate the neuroprotective effects of this compound in animal models of neurological disorders. The majority of the research in this area has been conducted on its parent compound, carnosic acid.
Carnosic acid has demonstrated neuroprotective properties in various in vitro and in vivo models. For instance, it has been shown to protect neurons from oxidative stress and excitotoxicity. nih.gov In a rat model of Alzheimer's disease, where neurodegeneration was induced by bilateral intra-hippocampal injection of beta-amyloid, pretreatment with carnosic acid was found to reduce cellular death in the CA1 region of the hippocampus. nih.govnih.gov This suggests that carnosic acid may be beneficial in protecting against beta-amyloid-induced neurodegeneration. nih.govnih.gov
The mechanisms underlying the neuroprotective effects of carnosic acid are thought to involve the activation of the Keap1/Nrf2 transcriptional pathway, which leads to the production of antioxidant enzymes that protect neurons from oxidative stress. mdpi.comresearchgate.net While these findings for carnosic acid are promising, dedicated studies are required to determine if this compound possesses similar or superior neuroprotective efficacy in animal models of neurological disorders.
Hair Growth Promotion in Animal Models
This compound has been identified as an active constituent in Rosmarinus officinalis (rosemary) leaf extract responsible for promoting hair growth. nih.gov In vivo studies have demonstrated its efficacy in animal models of hair loss.
Topical application of rosemary leaf extract containing this compound improved hair regrowth in C57BL/6NCrSlc mice where hair regrowth was interrupted by testosterone treatment. nih.gov The extract also promoted hair growth in C3H/He mice that had their dorsal areas shaved. nih.gov
The mechanism behind this hair growth-promoting activity is linked to the inhibition of testosterone 5α-reductase, an enzyme that converts testosterone to dihydrotestosterone (DHT), a key factor in androgenic alopecia. nih.govresearchgate.net Rosemary extract demonstrated significant inhibitory activity against this enzyme. nih.gov Furthermore, both rosemary extract and this compound were found to inhibit the binding of dihydrotestosterone to androgen receptors, as shown by their ability to inhibit androgen-dependent proliferation of LNCaP cells. nih.gov
| Animal Model | Treatment | Observed Effect | Proposed Mechanism of Action |
|---|---|---|---|
| C57BL/6NCrSlc mice (testosterone-induced hair regrowth interruption) | Topical Rosmarinus officinalis leaf extract (containing this compound) | Improved hair regrowth | Inhibition of testosterone 5α-reductase; Inhibition of DHT binding to androgen receptors |
| C3H/He mice (shaved dorsal area) | Topical Rosmarinus officinalis leaf extract (containing this compound) | Promoted hair growth | Inhibition of testosterone 5α-reductase; Inhibition of DHT binding to androgen receptors |
These findings suggest that this compound is a promising natural compound for the promotion of hair growth, particularly in cases of androgen-related hair loss. nih.gov
Evaluation in Other Relevant Disease Models (e.g., metabolic syndrome, infection)
The therapeutic potential of this compound, also known as 12-O-methylcarnosic acid, has been investigated in preclinical models beyond neuroprotection and cancer, notably in the areas of metabolic syndrome and infectious diseases. medchemexpress.comcaringsunshine.comcaymanchem.com
Metabolic Syndrome
Research into the effects of this compound on metabolic syndrome has utilized diet-induced animal models. caringsunshine.com In one key study, the compound was evaluated in high-fat diet-induced obese mice, a standard preclinical model that mimics many features of human metabolic syndrome. caringsunshine.com The findings from this research indicated that this compound could ameliorate key markers of the condition. Specifically, it was observed to improve insulin (B600854) resistance and decrease the accumulation of lipids in the liver (hepatic lipid accumulation). caringsunshine.com The proposed mechanisms underlying these beneficial effects involve the modulation of crucial cellular signaling pathways. Evidence suggests the compound activates AMP-activated protein kinase (AMPK), a central regulator of energy metabolism, and suppresses inflammatory pathways, such as those mediated by NF-κB. caringsunshine.com
Infection
The activity of this compound has also been assessed against infectious pathogens in in vitro preclinical models. These studies have highlighted its potential as an antimicrobial and antiparasitic agent. The compound has demonstrated antimicrobial activity against the bacterium Staphylococcus aureus. medchemexpress.com Furthermore, this compound has shown antileishmanial properties, proving effective against Leishmania donovani, the protozoan parasite responsible for leishmaniasis. caymanchem.com In a preclinical assessment, it was shown to induce mortality in the amastigote stage of the L. donovani parasite. caymanchem.com
Interactive Data Table: this compound in Other Disease Models
| Disease Model | Preclinical Model System | Key Findings | Potential Mechanism(s) of Action |
| Metabolic Syndrome | High-fat diet-induced obese mice | Improved insulin resistance. Reduced hepatic lipid accumulation. caringsunshine.com | Activation of AMP-activated protein kinase (AMPK). Suppression of NF-κB inflammatory pathway. caringsunshine.com |
| Infection (Bacterial) | In vitro assay | Demonstrated antimicrobial activity against Staphylococcus aureus. medchemexpress.com | Not specified in the available literature. |
| Infection (Parasitic) | In vitro assay (Leishmania donovani amastigotes) | Induced mortality in L. donovani amastigotes (IC50 = 0.75 µM). caymanchem.com | Not specified in the available literature. |
Molecular and Cellular Mechanisms of Action
Identification of Molecular Targets and Ligand Interactions
12-Methoxycarnosic acid has been identified as a biologically active diterpene, primarily isolated from Rosmarinus officinalis (rosemary). Research has focused on its interaction with specific molecular targets, which underpins its pharmacological effects. The primary mechanisms identified involve direct interactions with receptors and enzymes, leading to the modulation of their activity.
Research suggests that this compound may act as an androgen antagonist. Its activity has been observed through the inhibition of androgen-dependent processes. Specifically, studies have shown that this compound can inhibit the proliferation of androgen-dependent human prostate cancer LNCaP cells. nih.gov This effect suggests that the compound interferes with the binding of dihydrotestosterone (B1667394) to androgen receptors. nih.gov
Table 1: Effect of this compound on Androgen-Dependent Cell Proliferation
| Compound | Cell Line | Concentration | Inhibition of Proliferation | Source |
|---|---|---|---|---|
| This compound | LNCaP | 5 µM | 66.7% | nih.gov |
A significant molecular target of this compound is the enzyme 5α-reductase. This enzyme is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (DHT).
5α-reductase: this compound was identified as an active constituent responsible for the 5α-reductase inhibitory activity of rosemary leaf extract through activity-guided fractionation. nih.gov The extract itself showed significant inhibition of the enzyme. nih.gov Computational molecular docking studies have further investigated the efficacy of this compound as a 5α-reductase inhibitor, comparing it to the synthetic inhibitor finasteride. researchgate.net These computational analyses indicate that this compound is a promising natural inhibitor of this enzyme. researchgate.net
Table 2: 5α-Reductase Inhibitory Activity of Rosmarinus officinalis Extract (Containing this compound)
| Extract/Compound | Concentration | Inhibitory Activity | Source |
|---|---|---|---|
| Rosmarinus officinalis Leaf Extract | 200 µg/mL | 82.4% | nih.gov |
| Rosmarinus officinalis Leaf Extract | 500 µg/mL | 94.6% | nih.gov |
Note: this compound was identified as a key active component for this activity in the extract.
Cholinesterases and Carbonic Anhydrase: There is currently no specific information available from the provided search results regarding the direct modulatory or inhibitory effects of this compound on cholinesterases or carbonic anhydrases.
Specific data on the modulation of protein-protein interactions by this compound are not available in the provided search results.
There is a lack of specific research detailing the direct effects of isolated this compound on the regulation of gene expression at either the transcriptional or post-transcriptional level.
Modulation of Intracellular Signaling Pathways
MAPK Signaling Pathway Interactions
Current scientific literature, based on available search results, does not provide specific details on the direct interactions of this compound with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway, which includes key kinases like ERK, JNK, and p38, is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. jcpres.com While the parent compound, carnosic acid, has been investigated for its effects on this pathway, similar detailed research for its 12-methoxy derivative is not presently available. researchgate.net Computational docking studies have identified components of the MAPK pathway, such as K-Ras, as potential targets for diterpenes like carnosic acid, but experimental data for this compound is needed. nih.gov
PI3K/Akt/mTOR Pathway Regulation
There is a notable lack of specific research detailing the regulatory effects of this compound on the PI3K/Akt/mTOR pathway. This signaling cascade is a central regulator of cell growth, survival, and metabolism, and its dysregulation is implicated in various diseases. mdpi.comnih.gov Studies on the precursor, carnosic acid, have shown that it can inhibit the PI3K/Akt/mTOR pathway, leading to downstream effects like the induction of autophagy. nih.govnih.gov However, it cannot be assumed that this compound possesses the same inhibitory properties, and dedicated studies are required to elucidate its specific role, if any, in modulating this critical cellular pathway.
Apoptosis and Autophagy Induction Mechanisms
The mechanisms by which this compound may induce apoptosis (programmed cell death) and autophagy (cellular self-degradation) have not been specifically elucidated in the scientific literature. Both processes are vital for cellular homeostasis and are key targets in disease therapy. For its precursor, carnosic acid, research has demonstrated pro-apoptotic and pro-autophagic effects in various cell lines, often linked to the modulation of pathways like PI3K/Akt/mTOR and the generation of reactive oxygen species (ROS). nih.govnih.govmdpi.com Given the reported lack of antioxidant activity for this compound, its ability to induce ROS-mediated apoptosis may differ significantly from that of carnosic acid. nih.gov Without direct experimental evidence, its role in these cell death mechanisms remains unknown.
| Cellular Process | Key Proteins/Markers | Observed Effect of Carnosic Acid (Parent Compound) | Role of this compound |
| Apoptosis | Caspases, PARP, Bcl-2 family | Activation of Caspase-7, cleavage of PARP mdpi.com | Not determined |
| Autophagy | LC3-II, p62, Beclin-1 | Increased LC3-II accumulation, p62 reduction nih.govmdpi.com | Not determined |
Subcellular Localization and Interaction Dynamics
The subcellular distribution of this compound provides insight into its potential biological roles. It is understood to be a metabolic derivative of carnosic acid. In plant cells, carnosic acid undergoes direct O-methylation within the chloroplasts to form 12-O-methylcarnosic acid. nih.gov Following its synthesis, this methylated derivative accumulates in the plasma membrane. nih.gov This specific localization suggests a role distinct from the antioxidant activities of its precursor within the chloroplasts. It is hypothesized that while O-methylated diterpenes like this compound lack direct antioxidant capabilities, their presence in the plasma membrane may influence the membrane's stability. nih.gov
| Property | Description | Source |
| Biosynthetic Origin | Formed by direct O-methylation of carnosic acid. nih.gov | nih.gov |
| Site of Synthesis | Chloroplasts (in plant cells). nih.gov | nih.gov |
| Site of Accumulation | Plasma membrane. nih.gov | nih.gov |
| Potential Function | May influence the stability of the plasma membrane. nih.gov | nih.gov |
Structure Activity Relationships Sar of 12 Methoxycarnosic Acid and Its Analogs
Influence of Functional Groups on Biological Activity
The bioactivity of 12-methoxycarnosic acid is significantly influenced by its key functional groups: the catechol system, the carboxylic acid, and the methoxy (B1213986) group at the C-12 position. The interplay between these groups defines the molecule's electronic and steric properties, which in turn affect its interactions with biological macromolecules. reachemchemicals.com
The phenolic hydroxyl groups on the aromatic C-ring are critical for the antioxidant properties of many related diterpenoids, such as carnosic acid. mdpi.com These groups can donate a hydrogen atom to neutralize free radicals. The introduction of a methoxy group at the C-12 position, as seen in this compound, modifies the electronic properties of the catechol ring. This substitution can impact the molecule's antioxidant potential and its ability to engage in hydrogen bonding with target proteins.
For instance, in terms of antimicrobial activity, the functional groups play a defining role. Studies have shown that this compound exhibits inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. rsc.org The carboxylic acid functional group is crucial for various biological activities, influencing the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor. reachemchemicals.com Modification of this group, for example through esterification, can significantly alter the compound's pharmacokinetic and pharmacodynamic profile.
Stereochemical Considerations in Activity
Stereochemistry, the three-dimensional arrangement of atoms and functional groups, is a critical determinant of biological activity for chiral molecules like this compound. unimi.it The specific spatial orientation of the substituents on the tricyclic abietane (B96969) core influences how the molecule fits into the binding site of a target protein or enzyme. Generally, only one enantiomer or diastereomer of a chiral drug exhibits the desired therapeutic effect, as biological targets are themselves chiral. unimi.itmalariaworld.org
Comparative SAR Studies with Related Diterpenoids
Comparing the biological activities of this compound with its structural analogs provides valuable SAR insights. The parent compound, carnosic acid, and its derivatives like carnosol (B190744) and rosmanol, offer a basis for understanding how minor structural modifications affect efficacy. nih.gov
Carnosic acid is a potent antioxidant, and its activity is largely attributed to the two phenolic hydroxyl groups at C-11 and C-12. researchgate.netnih.gov In this compound, one of these hydroxyls is replaced by a methoxy group. This change can influence its activity. For example, in a study evaluating antimicrobial properties, this compound showed significant activity against Staphylococcus aureus and Streptomyces scabies, with Minimum Inhibitory Concentration (MIC) values of 1.0 μg/mL for both. rsc.org
The oxidation state and substitution pattern on the C-ring of abietane diterpenoids are crucial for their cytotoxic activity. For instance, studies on royleanone-type abietanes have indicated that an oxygenated C-7 position is essential for cytotoxicity, with a carbonyl group at C-7 generally conferring higher activity than a hydroxyl group. phcog.com While this compound does not possess this feature, this highlights how modifications across the abietane skeleton can impart specific biological activities.
Other related diterpenoids such as pisiferic acid, which has a similar structure but different substitution patterns, exhibit strong antifungal and antibacterial activities. nih.gov The antiprotozoal activity of this compound has also been documented, showing an IC₅₀ value of 0.75 μM against Leishmania donovani amastigotes. researchgate.net
The following table summarizes the comparative biological activities of this compound and related diterpenoids.
| Compound | Key Structural Difference from this compound | Biological Activity | Potency (IC₅₀ / MIC) | Reference |
|---|---|---|---|---|
| This compound | - | Antileishmanial | IC₅₀: 0.75 μM | researchgate.net |
| This compound | - | Antimicrobial (vs. S. aureus) | MIC: 1.0 μg/mL | rsc.org |
| This compound | - | Antimicrobial (vs. B. subtilis) | MIC: 20.0 μg/mL | rsc.org |
| Carnosic Acid | -OH group at C-12 instead of -OCH₃ | Antioxidant, Anti-inflammatory, Neuroprotective | Potent activity reported | mdpi.comresearchgate.netnih.gov |
| 11-Acetoxycarnosic acid | -OH at C-12, Acetoxy group at C-11 | Antimicrobial (vs. S. aureus) | Considerable activity reported | rsc.org |
| Rosmanol | Lactone ring formation and additional -OH group | Anticancer (vs. COLO 205) | IC₅₀: 42 μM | biomedres.us |
| Pisiferic Acid | -OH at C-12, Carboxylic acid at C-20 | Antifungal, Antibacterial | Strong activity reported | nih.gov |
Rational Design Principles for Enhanced Efficacy
Rational drug design aims to develop new, more effective therapeutic agents by understanding the relationship between the structure of a molecule and its biological activity. scispace.comgeneonline.com For this compound, such principles can be applied to design analogs with enhanced potency, selectivity, or improved pharmacokinetic properties.
One approach involves computational methods like molecular docking. For example, the efficacy of this compound as a potential 5-alpha reductase inhibitor has been explored using such techniques, comparing its binding affinity to that of the known inhibitor finasteride. researchgate.net These studies can predict how modifications to the structure might improve its interaction with the enzyme's active site, guiding the synthesis of more potent analogs.
Based on SAR data from related compounds, several design strategies can be proposed:
Modification of the Catechol System: Synthesizing analogs with different substituents on the aromatic ring could modulate the compound's antioxidant potential and target specificity. For instance, replacing the methoxy group with other alkyl ethers or electron-withdrawing groups could fine-tune its electronic properties.
Alteration of the Carboxylic Acid Group: The carboxylic acid at C-20 could be converted into various esters, amides, or other bioisosteres. This can alter the molecule's solubility, membrane permeability, and metabolic stability, potentially leading to improved bioavailability. reachemchemicals.com
Scaffold Modification: Introducing new functional groups at different positions on the abietane skeleton, such as at the C-7 position as seen in other cytotoxic diterpenoids, could impart novel biological activities like enhanced anticancer effects. phcog.com
Stereochemical Modification: The synthesis of unnatural stereoisomers can help to probe the three-dimensional requirements of the biological target and may lead to analogs with improved activity or reduced off-target effects. researchgate.net
By systematically applying these principles, it is possible to develop novel derivatives of this compound with optimized therapeutic profiles.
Analytical Methodologies for Research and Quantification
Chromatographic Techniques (e.g., HPLC, UHPLC, GC) for Quantification in Biological Matrices (e.g., plant extracts, cell lysates)
Chromatographic methods are the cornerstone for the separation and quantification of 12-Methoxycarnosic acid from complex biological samples like plant extracts. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent techniques due to their high resolution and suitability for non-volatile phenolic compounds. mdpi.com
UHPLC, an advanced form of HPLC, provides improved speed and resolution, making it a powerful tool for analyzing complex mixtures of compounds found in herb extracts. thieme-connect.comnih.gov These methods typically employ reversed-phase columns (e.g., C18) with a gradient elution system. nih.gov The mobile phase often consists of a mixture of an aqueous solvent (frequently containing an acid like formic or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. uchile.clnih.gov
In studies on Salvia officinalis (sage) and Rosmarinus officinalis (rosemary), UHPLC systems have been successfully used to quantify this compound. For instance, a comprehensive phytochemical profiling study found that this compound was present in very high concentrations in sage leaf extracts, measured at 21,918.3 ± 715.4 µg/g. thieme-connect.comthieme-connect.comresearchgate.net Quantification is often achieved using a photodiode array (PDA) or UV detector, with detection wavelengths typically set around 230 nm for diterpenes. uchile.clresearchgate.net In some cases where a specific standard for this compound is not available, quantification can be performed using the calibration curve of a structurally related compound, such as carnosic acid. thieme-connect.com
Gas Chromatography (GC) is generally not the preferred method for analyzing this compound. This is because GC is best suited for volatile and thermally stable compounds. Phenolic diterpenes like this compound are non-volatile and would require a derivatization step to increase their volatility, which adds complexity to the analytical process. While GC-MS has been used to analyze methanolic extracts of Rosmarinus officinalis, the identified compounds are typically more volatile constituents like α-pinene, camphene, and eucalyptol, rather than phenolic diterpenes. academicjournals.org
| Parameter | Condition | Source |
|---|---|---|
| System | UHPLC Acquity (Waters) | mdpi.com |
| Column | Reversed-phase C18 | nih.govnih.gov |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Detection | Mass Spectrometry (QTOF-MS) | nih.govmdpi.com |
Mass Spectrometry (MS) Applications for Identification and Metabolite Profiling (e.g., ESI-QTOF-MS)
Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the analysis of this compound. The combination of UHPLC with Electrospray Ionization (ESI) Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is especially powerful for both identification and metabolite profiling in complex biological matrices. thieme-connect.commdpi.com
This technique provides high mass accuracy, sensitivity, and true isotopic patterns in both full MS and tandem MS (MS/MS) spectra. mdpi.com For identification, ESI is typically operated in negative ionization mode ([M-H]⁻), which is reported to be more sensitive for the analysis of phenolic compounds. nih.gov The high resolution of QTOF-MS allows for the determination of the elemental composition from the accurate mass of the deprotonated molecule [M-H]⁻. For this compound (C₂₁H₃₀O₄), the expected exact mass would be used for its identification. nih.gov For example, in one study, 12-methoxy-carnosic acid was identified with a precursor ion at m/z 345.20823. nih.gov
MS/MS fragmentation analysis further confirms the identity of the compound by breaking the precursor ion into characteristic product ions, providing structural information. This capability is crucial for distinguishing between isomers and for the structural elucidation of unknown metabolites. thieme-connect.com The UHPLC-ESI-QTOF-MS/MS methodology has been described as a sensitive and reproducible method for the comprehensive phytochemical profiling of sage and rosemary, enabling the identification of dozens of polyphenolic compounds, including this compound, in a single run. thieme-connect.com
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules, including this compound. ethernet.edu.et Techniques such as ¹H-NMR, ¹³C-NMR, and two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are used to determine the precise connectivity and stereochemistry of the molecule. researchgate.netphcogj.com
Beyond structural confirmation, Quantitative Proton NMR (¹H-qNMR) has emerged as a valuable tool for determining the purity and concentration of compounds directly in complex mixtures, such as plant extracts. nih.govnih.gov A key advantage of ¹H-qNMR is that it can provide an absolute quantification of an analyte without the need for an identical reference standard, relying instead on an internal standard of known purity and concentration. nih.govnih.gov
For abietane-type diterpenes like this compound, specific, non-overlapping signals in the ¹H-NMR spectrum can be used for quantification. A study utilizing this technique for the analysis of Salvia species identified a singlet peak at 6.53 ppm, corresponding to the H-14 proton, as a suitable signal for the quantification of 12-O-methyl-carnosic acid. nih.gov This approach offers a fast, simple, and reliable method for quantitative analysis, which is particularly useful for sensitive metabolites that may be influenced by solvents and conditions used in chromatographic analyses. nih.gov
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Source |
|---|---|---|---|---|
| 12-O-methyl-carnosic acid | H-14 | 6.53 | s (singlet) | nih.gov |
Spectroscopic Methods (e.g., UV-Vis, IR, CD) in Research Contexts
In addition to NMR, other spectroscopic methods provide valuable information about this compound. Ultraviolet-Visible (UV-Vis) spectroscopy is commonly used, often as a detection method integrated into HPLC systems (HPLC-UV). mdpi.com The phenolic rings in the structure of this compound and related diterpenes result in characteristic UV absorbance. For quantitative analysis via HPLC, detection wavelengths are often set around 230 nm. uchile.cl UV-Vis spectrophotometry can also be used for the rapid quantification of total diterpenes in an extract, with concentrations expressed in terms of a standard like carnosic acid. mdpi.com
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. While specific FT-IR spectra for pure this compound are not widely published, analysis of rosemary extracts known to contain this compound reveals the presence of functional groups consistent with its structure. These include O-H stretching from the phenolic hydroxyl and carboxylic acid groups, C-H stretching from alkane groups, C=O stretching from the carboxylic acid, and C=C stretching from the aromatic ring. academicjournals.org
Circular Dichroism (CD) spectroscopy would be applicable for studying the stereochemistry of this compound, as it is a chiral molecule. However, specific research applying CD to this particular compound is not extensively documented in the literature.
Method Validation for Research Use (Sensitivity, Specificity, Accuracy)
For research purposes, it is crucial that the analytical methods used for quantification are properly validated to ensure the reliability of the data. Method validation is performed according to guidelines from bodies such as the International Council for Harmonisation (ICH). nih.govsemanticscholar.org Key validation parameters include sensitivity, specificity, accuracy, and precision. consensus.app
Sensitivity is typically determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. semanticscholar.org For HPLC methods analyzing related compounds in rosemary, LODs have been reported in the range of 1.3 to 8.6 µg/mL. nih.gov
Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. The high resolution of UHPLC combined with specific detection from MS/MS provides excellent specificity. thieme-connect.com
Accuracy is the closeness of the test results to the true value and is often assessed through recovery experiments. Known amounts of the standard are added (spiked) into a blank matrix, and the percentage of the analyte recovered by the method is calculated. nih.gov For HPLC methods analyzing diterpenes in plant matrices, recoveries are often aimed to be within a range of 95% to 105%. nih.govnih.gov
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov RSD values of less than 5% are generally considered acceptable. nih.gov
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. Calibration curves are constructed, and the correlation coefficient (R²) is calculated, with values greater than 0.99 considered indicative of good linearity. nih.govsemanticscholar.org
Compound Glossary
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| α-pinene |
| Camphene |
| Carnosic acid |
| Carnosol (B190744) |
| Eucalyptol |
| Formic acid |
| Methanol |
| Phosphoric acid |
Preclinical Pharmacological and Toxicological Profile of this compound: A Review of Available Evidence
This article aims to address the specified outline based on the currently accessible information. However, it is crucial to note that the following sections are constrained by the limited research focused specifically on this compound.
Pre Clinical Pharmacological and Toxicological Studies Mechanistic Focus
There is a lack of specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of 12-Methoxycarnosic acid in any non-human systems. While it is identified as a derivative of carnosic acid and a constituent of rosemary extract, its independent pharmacokinetic behavior has not been characterized. researchgate.net For the parent compound, carnosic acid, studies in rats have shown that it is absorbed after oral administration, with a bioavailability of approximately 40% after 360 minutes. nih.gov Carnosic acid is found in its free form in the bloodstream and is primarily eliminated through feces. nih.govresearchgate.net Traces have been detected in the intestine, liver, and muscle tissue. nih.govresearchgate.net However, it is scientifically unsound to directly extrapolate these findings to this compound without specific experimental validation.
No studies were identified that specifically investigated the target organ exposure and distribution of this compound in animal models. Research on carnosic acid indicates distribution to the intestine, liver, and muscle tissue in rats, and it has been shown to cross the blood-brain barrier in mice. researchgate.netmdpi.com The impact of the methoxy (B1213986) group on the distribution profile of this compound remains to be determined.
Specific in vitro studies detailing the cellular toxicity pathways of this compound, such as its effects on mitochondrial dysfunction or oxidative stress, are not available in the reviewed literature. For carnosic acid, research indicates that it can protect against oxidative stress through various mechanisms, including the activation of the Keap1/Nrf2 pathway, which leads to the production of cytoprotective enzymes. nih.gov Carnosic acid has also been shown to have anti-apoptotic effects by acting on mitochondria-dependent pathways. mdpi.com Whether this compound shares these properties or exhibits different cellular effects is currently unknown.
There is no available data on the in vivo organ-specific mechanistic toxicity of this compound. Acute and sub-chronic oral toxicity studies on carnosic acid in rodents have been conducted. nih.gov In an acute toxicity study in mice, the oral lethal dose (LD50) for carnosic acid was determined to be 7100 mg/kg of body weight, with histopathological changes observed in the heart, liver, and kidney at high doses. nih.govresearchgate.net A 30-day study in rats showed slight reductions in weight gain and some changes in serum biochemistry at high doses, with minor pathological changes in the heart, liver, and kidney. nih.gov These findings are specific to carnosic acid and cannot be assumed for this compound.
No preclinical studies investigating the drug interaction potential of this compound have been identified. Therefore, its capacity to induce or inhibit drug-metabolizing enzymes (such as cytochrome P450s) or drug transporters is unknown.
Future Directions and Research Challenges for 12 Methoxycarnosic Acid
Unexplored Biological Activities and Therapeutic Niches
Initial research has identified 12-Methoxycarnosic acid as a compound with antioxidant, anti-cancer, antimicrobial, and antiparasitic properties. medchemexpress.compnas.org However, these areas are ripe for deeper investigation. A significant finding is its activity as a 5α-reductase inhibitor, which suggests a potential therapeutic niche in conditions like androgenetic alopecia (hair loss). medchemexpress.commedchemexpress.comresearchgate.net Furthermore, its ability to inhibit the proliferation of LNCaP prostate cancer cells in vitro opens another avenue for oncological research. medchemexpress.commedchemexpress.com Studies have also pointed to it as a contributor to the antiproliferative effects of rosemary extract on human colon cancer cells. researchgate.net
Future research must move beyond these initial observations. A key challenge is to systematically screen this compound against a wider array of therapeutic targets. Given the neuroprotective and metabolic benefits of the structurally similar carnosic acid, it is plausible that this compound could possess similar, or even distinct, activities in these areas. Exploring its potential in neuroinflammation, metabolic syndrome, or other chronic diseases represents a promising and unexplored frontier. Identifying unique therapeutic niches where it may offer advantages over other compounds will be crucial for its development.
Table 1: Known and Potential Biological Activities of this compound
| Activity Area | Specific Finding / Future Direction | Status |
|---|---|---|
| Dermatology | Inhibition of 5α-reductase; potential for androgenetic alopecia treatment. medchemexpress.comresearchgate.net | Preliminary |
| Oncology | Inhibition of LNCaP prostate cancer cell proliferation. medchemexpress.commedchemexpress.com | Preliminary |
| Contribution to anti-proliferative effects in colon cancer. researchgate.net | Inferred | |
| Infectious Disease | Antimicrobial activity against S. aureus. medchemexpress.com | Preliminary |
| In vitro antileishmanial activity. | Preliminary | |
| General Health | Antioxidant properties. medchemexpress.com | Established |
| Neuroprotection | Investigation into effects on neuroinflammation and neurodegeneration. | Unexplored |
| Metabolic Health | Exploration of roles in metabolic syndrome, insulin (B600854) sensitivity, and adipogenesis. | Unexplored |
Advanced Mechanistic Investigations
Understanding how this compound exerts its biological effects is paramount. To date, mechanistic studies are sparse. Computational molecular docking has been used to model its interaction with the 5-alpha reductase enzyme, providing a hypothesis for its inhibitory action. researchgate.net However, the broader signaling pathways and molecular targets it modulates within the cell are unknown.
A significant research challenge is to move from computational models to empirical evidence. Advanced investigations should aim to elucidate the precise mechanisms of action for its known anti-cancer and antimicrobial effects. For instance, does it induce apoptosis, cell cycle arrest, or senescence in cancer cells? Does it disrupt microbial membranes or inhibit specific enzymes? Drawing parallels from carnosic acid, future studies could investigate whether this compound interacts with key cellular signaling hubs such as the Nrf2 antioxidant response pathway, the NF-κB inflammatory pathway, or the AMPK metabolic pathway. mdpi.commdpi.commdpi.com Unraveling these mechanisms is essential for understanding its therapeutic potential and for identifying biomarkers for its activity.
Development of Novel Analogs and Delivery Systems for Research
The natural form of this compound is just one starting point. The development of novel analogs through synthetic chemistry presents a major opportunity. By systematically modifying its chemical structure, researchers can conduct structure-activity relationship (SAR) studies. This would help identify the key functional groups responsible for its biological effects and potentially lead to the creation of new molecules with enhanced potency, selectivity, or improved pharmacokinetic properties.
Furthermore, like many natural products, the bioavailability and stability of this compound in vivo are unknown and could present a challenge. There is currently no published research on specific delivery systems for this compound. Future work should focus on developing novel formulations, such as nanoparticles, liposomes, or emulsions, to improve its solubility, protect it from degradation, and enhance its delivery to target tissues. Such advanced delivery systems are critical for enabling robust in vivo studies and for the eventual translation of preclinical findings.
Integration into Systems Biology Approaches
To gain a comprehensive, unbiased understanding of the cellular impact of this compound, it is essential to integrate it into systems biology approaches. Modern 'omics' technologies—including transcriptomics, proteomics, and metabolomics—can provide a holistic snapshot of the global changes that occur in cells or organisms upon treatment.
One study has already utilized a synthetic biology platform in yeast to help elucidate the biosynthetic pathway of carnosic acid-related diterpenes, including the O-methylation step that produces this compound. pnas.orgnih.govnih.gov This demonstrates the power of systems-level techniques in understanding its origins. The next challenge is to apply these tools to understand its function. For example, treating cancer cells with the compound and analyzing the subsequent changes in gene expression (transcriptomics) or protein levels (proteomics) could reveal novel mechanisms and pathways that would be missed by traditional hypothesis-driven research. nih.gov Such data would be invaluable for building comprehensive models of its biological activity and for identifying novel therapeutic hypotheses.
Methodological Advancements in Research
Progress in understanding this compound is intrinsically linked to the quality of the tools available to study it. Current research has established analytical methods for its detection and quantification, such as High-Performance Liquid Chromatography (HPLC) and Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR), often as part of a complex mixture from Salvia or Rosmarinus species. mdpi.comnih.gov Research has also explored the optimization of extraction techniques from natural sources. nih.gov
The future in this area presents several challenges. There is a need to develop more sensitive, rapid, and high-throughput analytical methods to facilitate pharmacokinetic and metabolomic studies. On the production side, while its biosynthetic pathway is being unraveled, optimizing its production through metabolic engineering in microbial systems could provide a sustainable and high-purity source of the compound for research, overcoming the limitations of extraction from plant sources. pnas.orgnih.gov
Bridging Pre-clinical Findings to Translational Hypotheses
The ultimate goal of researching a bioactive compound is to translate foundational discoveries into tangible benefits. For this compound, the existing pre-clinical data, though limited, allows for the formulation of initial translational hypotheses.
Dermatology and Urology: The inhibition of 5α-reductase directly suggests a translational pathway for treating androgen-dependent conditions, primarily androgenetic alopecia and potentially benign prostatic hyperplasia. medchemexpress.comresearchgate.net
Oncology: The in vitro activity against prostate cancer cells provides a basis for further investigation as a potential therapeutic agent, either alone or in combination with existing therapies. medchemexpress.commedchemexpress.com
Infectious Diseases: The demonstrated in vitro antileishmanial activity warrants further exploration for developing new treatments for this neglected tropical disease.
The critical challenge is the immense gap that remains between these early findings and any potential clinical application. A rigorous and systematic preclinical development path is required. This includes comprehensive in vivo studies in relevant animal models to confirm efficacy, detailed pharmacokinetic and toxicology studies, and the development of a stable, well-characterized formulation. Bridging this gap will require a concerted, multidisciplinary effort to rigorously test these initial hypotheses and determine if the promise of this compound can be translated into future therapies.
Q & A
Basic Research Questions
Q. How is 12-Methoxycarnosic acid isolated from plant sources, and what purification methods are recommended?
- Methodological Answer : this compound is typically isolated from Salvia microphylla using acetone extraction followed by chromatographic separation. Key steps include:
- Extraction : Fresh or dried plant material is soaked in acetone to solubilize diterpenes.
- Chromatography : Column chromatography or semi-preparative HPLC is used to purify the compound, guided by bioactivity assays (e.g., 5α-reductase inhibition) .
- Validation : Purity is confirmed via HPLC-MS and NMR spectroscopy.
Q. What are the key biological activities of this compound, and what experimental models validate these effects?
- Biological Activities :
- 5α-Reductase Inhibition : IC50 of 61.7 μM in enzyme assays, relevant for androgen-related conditions .
- Anticancer Activity : Inhibits androgen-dependent proliferation in LNCaP prostate cancer cells (66.7% inhibition at 5 μM) .
- Antimicrobial Effects : MIC of 78 μg/mL against S. aureus .
- Antioxidant and Anti-Diabetic Potential : Activates PPARγ, a target for insulin sensitization .
Q. What are the optimal storage and solubility conditions for this compound in experimental settings?
- Storage :
- Solid form : 4°C in airtight, light-protected containers for ≤2 years.
- Solubilized form : -80°C for 6 months (DMSO stock) or -20°C for 1 month .
- Solubility Protocols :
- In vitro : Prepare 50 mg/mL DMSO stock, then dilute in culture media containing carriers like PEG300 or SBE-β-CD to avoid precipitation .
- Critical Note : Avoid prolonged exposure to light or oxygen to prevent degradation .
Advanced Research Questions
Q. How do molecular docking studies elucidate this compound’s inhibitory effects on enzymes like α-glucosidase and α-amylase?
- Methodology :
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding interactions.
- Target Structures : Retrieve enzyme structures (e.g., α-glucosidase PDB: 2ZEI) from the Protein Data Bank.
- Results : this compound exhibits binding energies of -6.4 kcal/mol (α-amylase) and -5.6 kcal/mol (α-glucosidase), suggesting competitive inhibition similar to acarbose .
- Validation : Compare with experimental IC50 values and mutagenesis studies to confirm binding sites.
Q. What experimental factors explain discrepancies in reported bioactivity data (e.g., IC50 variability across studies)?
- Potential Factors :
- Cell Line Variability : Androgen receptor expression levels in LNCaP vs. other prostate cancer models (e.g., PC3) .
- Compound Stability : Degradation in aqueous solutions (e.g., oxidation to carnosol derivatives) may reduce observed potency .
- Assay Conditions : pH, temperature, and co-solvents (e.g., DMSO concentration >0.1% can artifactually suppress cell viability) .
Q. Does this compound exhibit synergistic effects with other phytocompounds in crude plant extracts?
- Evidence : Crude Salvia extracts often show higher bioactivity than isolated this compound, suggesting synergies with carnosic acid, rosmanol, or triterpenes like betulinic acid .
- Experimental Design :
- Fractionation Studies : Compare extract fractions via bioassay-guided isolation.
- Combination Index (CI) : Calculate using the Chou-Talalay method to quantify synergies .
Q. How can researchers address challenges in quantifying this compound in biological matrices (e.g., plasma)?
- Analytical Strategies :
- LC-MS/MS : Use a C18 column with negative ion mode MRM (precursor ion m/z 346.214 → product ions).
- Metabolite Identification : Monitor glucuronide conjugates and degradation products (e.g., 12-methoxycarnosol) .
Methodological Notes for Reproducibility
- Dose-Response Curves : Use ≥6 concentrations in triplicate to calculate robust IC50 values .
- Positive Controls : Include finasteride (5α-reductase inhibition) and acarbose (α-glucosidase inhibition) for comparative analysis .
- Ethical Compliance : Adhere to institutional guidelines for cell line authentication and animal studies (if applicable).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
